

An In-Depth Technical Guide to the Target Kinase Profile of Ningetinib Tosylate

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Compound of Interest		
Compound Name:	Ningetinib Tosylate	
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Introduction

Ningetinib Tosylate (also known as CT-053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] As a multi-targeted agent, its efficacy stems from the simultaneous inhibition of several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the target kinases of Ningetinib Tosylate, presenting quantitative data on its inhibitory activity, detailed methodologies for relevant experimental procedures, and visual representations of the associated signaling pathways and workflows.

Target Kinase Profile of Ningetinib Tosylate

Ningetinib Tosylate exhibits a highly specific kinase interaction pattern, primarily targeting a select group of tyrosine kinases.[3] Its principal targets include c-Met (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as FLT3 (FMS-like tyrosine kinase 3).[3][4][5] The inhibitory activity of Ningetinib Tosylate is achieved through competitive binding to the ATP-binding pocket of these kinases.[6]

Quantitative Inhibitory Activity



The potency of **Ningetinib Tosylate** against its primary targets has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the reported IC50 values for **Ningetinib Tosylate** against its key target kinases.

Kinase Target	IC50 (nM)	Assay Type	Reference
c-Met	6.7	Biochemical Assay	[7]
68	Recombinant Enzyme Assay	[3]	
7.0	Cell-based Phosphorylation Assay (MKN45 cells)	[3]	
VEGFR2	1.9	Biochemical Assay	[7]
1.1	Cell-based Phosphorylation Assay (HUVECs)	[3]	
AxI	<1.0	Biochemical Assay	[7]
3.4	Biochemical Assay	[3]	_
0.44	Cell-based Phosphorylation Assay (AXL-MEFs)	[3]	
FLT3	1.5	Cell-based Phosphorylation Assay (FLT-wt-MEFs)	[3]
FLT3-ITD	1.64 (MV4-11 cells)	Cell Proliferation Assay	[6]
3.56 (MOLM13 cells)	Cell Proliferation Assay	[6]	
Mer	-	Identified as a target	[4][5]
Tyro3	-	Identified as a target	[7]



Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

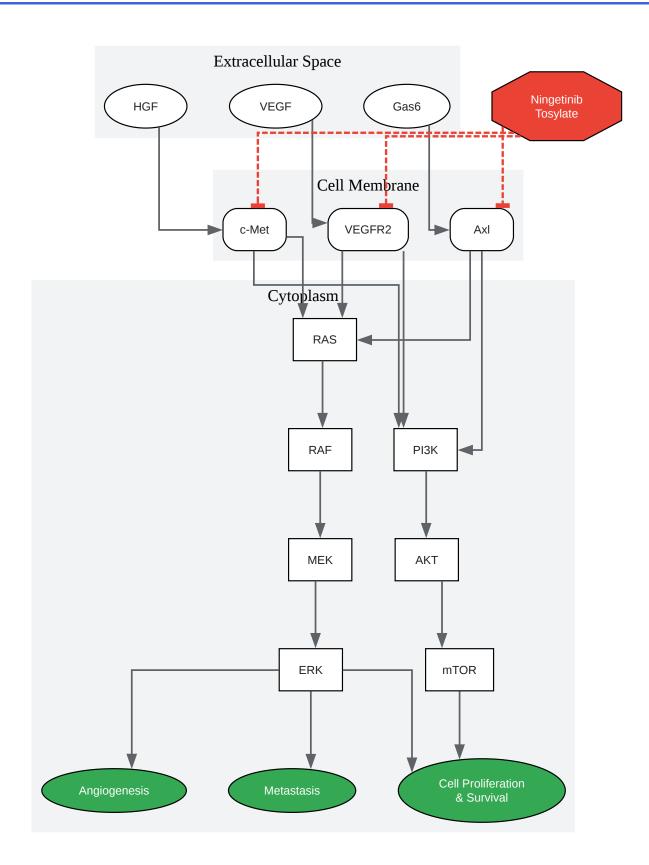
Signaling Pathways and Mechanism of Action

The inhibition of its target kinases allows **Ningetinib Tosylate** to disrupt critical downstream signaling cascades that are frequently dysregulated in cancer.

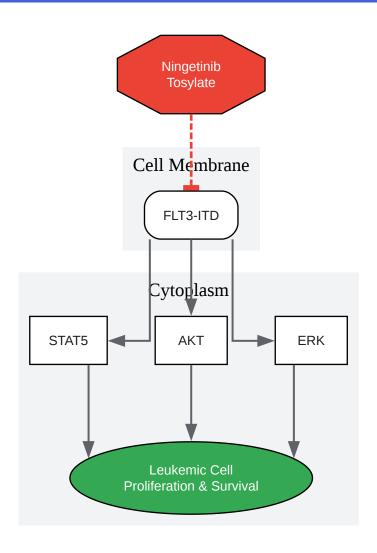
c-Met, VEGFR2, and Axl Signaling

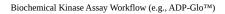
c-Met, VEGFR2, and Axl are key drivers of tumorigenesis, involved in processes such as cell proliferation, survival, migration, invasion, and angiogenesis. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins. **Ningetinib Tosylate**, by blocking the ATP-binding site, prevents this initial phosphorylation event, thereby inhibiting the activation of downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.







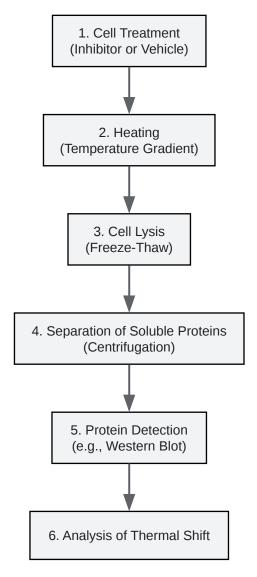








Cellular Thermal Shift Assay (CETSA) Workflow



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